molecular formula C21H22N2O2 B1681805 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline CAS No. 115607-61-9

3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline

Cat. No. B1681805
M. Wt: 334.4 g/mol
InChI Key: MAVJDLHBPIXVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline” is a chemical substance1. However, the specific details about this compound are not readily available in the search results.



Synthesis Analysis

The synthesis analysis of “3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline” is not explicitly mentioned in the search results. However, there are related compounds such as “3-butyryl-4-(2-methylphenylamino)-8-(2-hydroxyethoxy)quinoline” mentioned2.



Molecular Structure Analysis

The molecular structure of “3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline” is not explicitly provided in the search results. However, related compounds like “3-butyryl-4-(2-methylphenylamino)-8-(2-hydroxyethoxy)quinoline” have been mentioned3.



Chemical Reactions Analysis

The chemical reactions involving “3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline” are not explicitly mentioned in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline” are not explicitly mentioned in the search results. However, related compounds like “3-butyryl-4-(2-methylphenylamino)-8-(2-hydroxyethoxy)quinoline” have been mentioned3.


Scientific Research Applications

Reversible Inhibition of Gastric (H+ + K+)-ATPase

SK&F 96067 has been identified as a potent reversible inhibitor of the gastric (H+ + K+)-ATPase from a novel class of 4-aminoquinolines. This compound demonstrates specificity by competitively inhibiting K(+)-stimulated ATPase activity with respect to the activating cation K+, indicating its potential utility in managing conditions associated with excessive gastric acid secretion. The inhibition kinetics of SK&F 96067 are influenced by pH, showing competitive inhibition with respect to K+ at acidic pH levels and a mixed pattern of inhibition at alkaline pH values. The study suggests that the protonated form of SK&F 96067 is the preferred inhibitory species, pointing towards a pH-dependent mechanism of action. These findings are crucial for developing treatments for gastric acid-related disorders and provide a foundation for further research into the physiological implications of gastric (H+ + K+)-ATPase inhibition (Keeling, Malcolm, Laing, Ife, & Leach, 1991).

Analytical Determination in Biological Samples

Another significant application of 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline is in analytical chemistry, where a high-performance liquid chromatographic (HPLC) assay has been developed for determining its concentration in biological samples. This method utilizes ultraviolet spectrophotometric detection and employs the compound itself as an internal standard to achieve high precision and accuracy in quantifying its presence in rat, dog, and human plasma. The assay's sensitivity and reliability are essential for pharmacokinetic studies and for monitoring the therapeutic levels of SK&F 96067 in clinical research, contributing to the compound's application in medical and veterinary pharmacology (Moore, Metcalf, Swagzdis, & Doyle, 1993).

Safety And Hazards

The safety and hazards associated with “3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline” are not explicitly mentioned in the search results.


Future Directions

The future directions for the research and application of “3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline” are not explicitly mentioned in the search results.


Please note that the information provided is based on the available search results and may not be comprehensive. For a more detailed analysis, it is recommended to refer to scientific literature or consult with a subject matter expert.


properties

IUPAC Name

1-[8-methoxy-4-(2-methylanilino)quinolin-3-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-4-8-18(24)16-13-22-21-15(10-7-12-19(21)25-3)20(16)23-17-11-6-5-9-14(17)2/h5-7,9-13H,4,8H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVJDLHBPIXVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151146
Record name 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline

CAS RN

115607-61-9
Record name 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115607619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-butyryl-4-chloro-8-methoxyquinoline (6.0 g, 0.023 mol) and o-toluidine (6.0 ml, 0.056 mol) in 1,4-dioxan (100 ml) was heated under reflux with stirring for 1 hour. The mixture was evaporated and chromatographed (silica gel, 2% methanol in dichloromethane) to give 3-butyryl-4-(2-methylphenylamino)-8-methoxyquinoline as an oil which was isolated as the hydrochloride salt (2.12 g, 25.1%), m.p. 215°-217° by crystallisation from ethyl acetate and then recrystallisation from acetone.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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